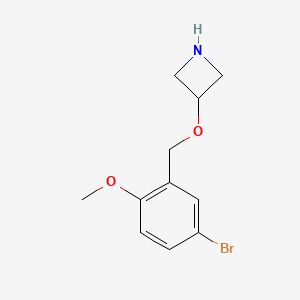

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine

Beschreibung

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with a benzyloxy group. The benzyl moiety is further functionalized with a bromine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring.

Eigenschaften

Molekularformel |

C11H14BrNO2 |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

3-[(5-bromo-2-methoxyphenyl)methoxy]azetidine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-11-3-2-9(12)4-8(11)7-15-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 |

InChI-Schlüssel |

NDPAJGMXSCOKAV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)COC2CNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution via Alkoxide Intermediate

The most widely documented method involves the reaction of 5-bromo-2-methoxybenzyl alcohol with azetidine under basic conditions. Sodium hydride or potassium carbonate in dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates alkoxide formation, followed by nucleophilic substitution at the azetidine nitrogen.

Reaction Optimization

- Base Selection : Sodium hydride (NaH) achieves higher yields (75–80%) compared to potassium carbonate (K₂CO₃, 60–65%) due to stronger deprotonation efficiency.

- Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing the alkoxide intermediate, whereas THF offers better selectivity for smaller-scale syntheses.

- Temperature : Reflux conditions (80–100°C) reduce side products such as dimerized benzyl ethers, though room-temperature reactions are feasible with extended stirring (24–48 hours).

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 80 | 78 |

| K₂CO₃ | THF | 25 | 62 |

| NaH | THF | 80 | 72 |

Reductive Cyclisation of γ-Haloalkyl Imines

Azetidines can be synthesized via reductive cyclisation of γ-haloalkyl imines using sodium borohydride (NaBH₄) in methanol. This method, adapted for sterically hindered substrates, involves:

- Imine formation between 5-bromo-2-methoxybenzaldehyde and a primary amine.

- Halogenation at the γ-position using N-bromosuccinimide (NBS).

- Cyclisation via NaBH₄-mediated reduction.

Mechanistic Insights

The reaction proceeds through a two-electron reduction of the imine to an amine, followed by intramolecular nucleophilic displacement of the halide. DFT calculations suggest that the strained four-membered ring forms preferentially over five-membered analogues due to kinetic control.

Superbase-Induced Cyclization of Epoxides

Transition-metal-free synthesis using superbases (e.g., LiHMDS) enables azetidine formation from epoxides. This method, scalable to multi-gram quantities, involves:

- Epoxide synthesis from 5-bromo-2-methoxybenzyl alcohol and epichlorohydrin.

- Treatment with LiHMDS at −78°C to induce ring-opening and cyclization.

Table 2: Superbase-Mediated Cyclization Parameters

| Epoxide | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-methoxy | LiHMDS | −78 | 53 |

| 5-Bromo-2-methoxy | KOtBu | −50 | 40 |

Stereochemical Outcomes

The reaction exhibits high diastereoselectivity (d.r. > 10:1) due to steric effects during the ring-opening step. Computational studies corroborate the preference for the trans-configured product.

Solid-Phase Synthesis for Library Generation

For high-throughput applications, solid-phase synthesis enables the production of azetidine libraries. A 1976-membered library of spirocyclic azetidines was synthesized using:

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial production requires optimization for cost and safety:

Analyse Chemischer Reaktionen

Types of Reactions

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom, yielding a dehalogenated product.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride

Substitution: Sodium azide or thiourea in polar aprotic solvents

Major Products

Oxidation: 3-((5-Formyl-2-methoxybenzyl)oxy)azetidine or 3-((5-Carboxy-2-methoxybenzyl)oxy)azetidine

Reduction: 3-((2-Methoxybenzyl)oxy)azetidine

Substitution: 3-((5-Azido-2-methoxybenzyl)oxy)azetidine or 3-((5-Mercapto-2-methoxybenzyl)oxy)azetidine

Wissenschaftliche Forschungsanwendungen

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Wirkmechanismus

The mechanism of action of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methoxy groups may play a role in binding to these targets, potentially leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine with structurally analogous azetidine derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

Table 1: Key Structural Analogues

Key Observations :

- Substituent Effects : The bromine atom in 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine may enhance electrophilicity for nucleophilic aromatic substitution or cross-coupling reactions, similar to brominated pyrazole-azetidine hybrids used in Suzuki–Miyaura couplings . Fluorine substitution (e.g., in ) often improves metabolic stability and bioavailability.

- Positional Isomerism : The 2-bromo-5-methoxy isomer () may exhibit distinct steric and electronic properties compared to the 5-bromo-2-methoxy analogue due to altered spatial arrangements.

Key Observations :

- The target compound likely shares synthetic pathways with other azetidine-benzyl hybrids, such as DBU-catalyzed aza-Michael additions () or benzylation reactions ().

- Brominated intermediates, such as 5-bromo-2-methoxybenzyl bromide, are critical precursors, analogous to brominated pyrazole syntheses in .

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Key Observations :

Biologische Aktivität

3-((5-Bromo-2-methoxybenzyl)oxy)azetidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 5-bromo-2-methoxybenzyl ether. This structural configuration is significant for its interaction with biological targets.

The biological activity of 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine can be attributed to its ability to interact with various biomolecular pathways. The presence of the azetidine ring allows for conformational flexibility, which can enhance binding to specific receptors or enzymes involved in disease processes.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition: It could inhibit specific enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential in various therapeutic areas:

-

Anticancer Activity:

- Research indicates that azetidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds have shown IC50 values in the nanomolar range against HT-29 colon cancer cells .

- A study involving azetidinones demonstrated significant activity against MCF-7 breast cancer cells, suggesting that modifications like those present in 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine could enhance anticancer properties .

- Antimicrobial Properties:

-

Neuropharmacological Effects:

- The unique chemical structure may allow for interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Research Findings and Case Studies

Several studies have explored the biological activity of azetidine derivatives:

Q & A

Q. What are the established synthetic methodologies for 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine, and what key reaction parameters influence yield?

Answer: The synthesis typically involves alkylation of azetidine with a benzyl halide precursor. A common approach includes:

- Step 1: Preparation of 5-bromo-2-methoxybenzyl chloride/bromide from 5-bromo-2-methoxybenzyl alcohol using thionyl chloride or PBr₃.

- Step 2: Reaction of the benzyl halide with azetidine in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaH or K₂CO₃) .

Key parameters: - Base selection: Strong bases (e.g., NaH) improve nucleophilicity but may require anhydrous conditions.

- Temperature: Moderate heating (40–60°C) balances reactivity and side-product formation.

- Solvent polarity: Polar solvents enhance solubility of intermediates.

Typical yields range from 50–70%, with purity confirmed via HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing 3-((5-Bromo-2-methoxybenzyl)oxy)azetidine?

Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and confirms substitution patterns on the benzyl moiety.

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~311.03 for C₁₁H₁₃BrNO₂).

- IR spectroscopy: Identifies ether (C-O-C) stretches near 1100 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Answer: Contradictions often arise from assay variability or impurities. Methodological strategies include:

- Purity validation: Use HPLC-MS to confirm >95% purity and rule out byproducts (e.g., unreacted benzyl halide) .

- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time).

- Structural analogs: Test derivatives (e.g., 3-((5-chloro-2-methoxybenzyl)oxy)azetidine) to isolate substituent effects. For example, bromine’s steric bulk may alter binding vs. chlorine .

Q. How do the electronic properties of the 5-bromo and 2-methoxy substituents influence reactivity in further derivatization?

Answer:

- 5-Bromo group: Acts as a meta-directing, weakly electron-withdrawing substituent. It facilitates Suzuki couplings (e.g., with aryl boronic acids) for functionalization .

- 2-Methoxy group: Electron-donating via resonance, stabilizes adjacent electrophilic positions. It may hinder oxidation at the benzyl position but enhance stability in acidic conditions .

Example: Bromine’s presence enables Pd-catalyzed cross-coupling reactions, while methoxy protects against nucleophilic aromatic substitution .

Q. What computational approaches model the compound’s interactions with biological targets?

Answer:

- Molecular docking: Predicts binding modes to receptors (e.g., GPCRs or kinases) by simulating ligand-receptor interactions. Software like AutoDock Vina assesses affinity scores .

- Molecular dynamics (MD): Evaluates stability of ligand-target complexes over time (e.g., RMSD analysis for conformational changes) .

- QSAR studies: Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity trends .

Methodological Guidelines

- Synthetic Optimization: Screen bases (e.g., K₂CO₃ vs. NaH) to minimize azetidine ring-opening side reactions .

- Data Reproducibility: Archive raw NMR/MS files in open-access repositories (e.g., PubChem) for cross-validation .

- Contradiction Analysis: Use meta-analyses to compare bioactivity datasets, adjusting for variables like cell viability assays (MTT vs. ATP-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.